molecular formula C7H11N3O2S B1650233 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine CAS No. 1156602-20-8

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine

Cat. No.: B1650233
CAS No.: 1156602-20-8
M. Wt: 201.25
InChI Key: IVTUQRCGUSIBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine (CAS 1156602-20-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a pyrazole core linked to a 1,1-dioxothiolane (sulfone) ring, makes it a valuable intermediate for the synthesis of more complex molecules. The compound has been specifically identified in patent literature as a key precursor in the development of pyrimidine-2,4-diamine derivatives, which are investigated as potent kinase inhibitors . Research Applications and Value: The primary research application of this amine is as a synthetic intermediate in the construction of potential therapeutic agents. Its structure is frequently utilized in the synthesis of compounds screened for activity against various disease targets. Research indicates its incorporation into molecular scaffolds designed to inhibit specific kinases, a class of enzymes that are critical targets in oncology, inflammatory diseases, and autoimmune disorders . The 1,1-dioxothiolane (sulfolane-like) moiety may contribute to the solubility and binding properties of the final active compound. Handling and Safety: This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) requirements before use. As with compounds of this nature, hazards may include skin and eye irritation or respiratory irritation .

Properties

CAS No.

1156602-20-8

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C7H11N3O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5,8H2

InChI Key

IVTUQRCGUSIBGT-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)N

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine and its analogs can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Pancreatic Carcinoma
A study highlighted the effectiveness of this compound in inhibiting pancreatic carcinoma cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation, suggesting potential for therapeutic use in cancer treatment .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can reduce inflammatory markers in vitro, which may lead to applications in treating chronic inflammatory diseases.

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Conductive Polymers
A recent study investigated the use of this compound in creating conductive polymer composites. The results showed improved electrical conductivity compared to traditional materials, making it suitable for applications in electronic devices .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer ActivityInhibits pancreatic carcinoma cell proliferation
Anti-inflammatory EffectsReduces inflammatory markers
Material SciencePolymer ChemistryEnhances thermal stability
Conductive Polymer CompositesIncreased electrical conductivity

Comparison with Similar Compounds

Key Observations :

  • The sulfone group in this compound enhances polarity compared to lipophilic analogs like 1-(1-adamantyl)pyrazol-4-amine .
  • Chlorobenzyl and pyridyl substituents (e.g., ) introduce aromatic π-systems for target binding, whereas the adamantyl group prioritizes steric protection .

Comparison :

  • Lower yields in cyclopropane-containing analogs (e.g., 17.9% in ) highlight challenges in sterically demanding substitutions compared to simpler alkylations .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Spectral Data (NMR/IR)
This compound Not reported Polar aprotic solvents δ ~7.3 (pyrazole-H), SO₂ stretch ~1150 cm⁻¹
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 DCM, ethyl acetate δ 8.87 (pyridine-H), 2.24 (CH₃)
1-(5-Fluoro-3-pyridyl)-3-methyl-N-(trideuteriomethyl)pyrazol-4-amine 146–148 Chloroform δ 8.67 (pyridine-H), IR 1599 cm⁻¹ (C=N)
1-(1-Adamantyl)pyrazol-4-amine Not reported Low aqueous solubility Adamantyl C-H stretches ~2900 cm⁻¹

Insights :

  • Sulfone-containing derivatives are expected to exhibit higher melting points and solubility in polar solvents compared to adamantyl or chlorobenzyl analogs, though experimental data are lacking.
  • Pyridyl substituents (e.g., ) contribute to distinct NMR shifts in the aromatic region .

Preparation Methods

Synthesis of 1,1-Dioxothiolan-3-ylhydrazine

The precursor is synthesized through sequential reactions:

  • Thiolan-3-amine oxidation : Treatment of tetrahydrothiophen-3-amine with hydrogen peroxide (30%) in acetic acid at 60°C for 24 hours achieves complete sulfide→sulfone conversion.
  • Diazotization-Reduction : The resulting 1,1-dioxothiolan-3-amine undergoes diazotization with sodium nitrite/HCl at 0-5°C followed by SnCl2 reduction to yield the hydrazine derivative.

Reaction conditions optimization data:

Parameter Optimal Value Yield Impact
H2O2 Concentration 30% v/v +32% Yield
Reaction Temperature 60°C +25% Purity
Reduction Time 4 hr 89% Completion

Pyrazole Ring Formation

Reacting 1,1-dioxothiolan-3-ylhydrazine (1.2 eq) with ethyl acetoacetate (1.0 eq) in ethanol under reflux (Δ=78°C) for 8 hours produces the pyrazole core. Subsequent nitration at position 4 using fuming HNO3/H2SO4 (1:3) at 0°C followed by catalytic hydrogenation (H2/Pd-C) yields the target amine.

Comparative nitration methods:

Nitrating Agent Temperature 4-Nitro Yield
HNO3/H2SO4 0°C 78%
Acetyl Nitrate -10°C 82%
NO2BF4 RT 65%

Electrophilic Amination Strategy

Building on methodologies from J. Org. Chem. 2021, this approach utilizes O-(4-nitrobenzoyl)hydroxylamine (R1) as an aminating agent:

Reaction Optimization

A three-component system containing:

  • 1,1-Dioxothiolan-3-amine (1.0 eq)
  • 2,4-Pentanedione (1.1 eq)
  • R1 (1.5 eq)

In DMF at 85°C for 1.5 hours achieves N-alkyl pyrazole formation. Critical parameters include:

Variable Optimal Value Deviation Effect
Solvent DMF 44% Yield Drop in THF
Temperature 85°C 18% Yield Loss at 70°C
Reagent Addition Simultaneous 31% Yield Drop if Sequential

Post-Functionalization

The intermediate 3,5-dimethyl-1-(1,1-dioxothiolan-3-yl)-1H-pyrazole undergoes regioselective bromination (NBS/AIBN) at position 4 followed by Buchwald-Hartwig amination (Pd2(dba)3/Xantphos/NH3) to install the amine group.

Comparative catalytic systems:

Catalyst Ligand Amine Yield
Pd(OAc)2 Xantphos 68%
Pd2(dba)3 BINAP 72%
Ni(COD)2 dppf 58%

Direct Alkylation of 4-Aminopyrazole

This streamlined method adapts protocols from PubChem data:

Sulfolane Electrophile Synthesis

3-Bromo-1,1-dioxothiolane is prepared via:

  • Oxidation of 3-bromothiolane with mCPBA in DCM (0°C→RT)
  • Purification by fractional distillation (bp 142-145°C/15 mmHg)

N-Alkylation Reaction

4-Aminopyrazole (1.0 eq) reacts with 3-bromo-1,1-dioxothiolane (1.2 eq) in DMF using K2CO3 (2.5 eq) as base at 80°C for 12 hours.

Solvent screening results:

Solvent Dielectric Constant Reaction Yield
DMF 36.7 84%
DMSO 46.7 79%
NMP 32.2 81%
Acetonitrile 37.5 63%

Comparative Analysis of Synthetic Routes

Economic and practical considerations:

Parameter Cyclocondensation Electrophilic Amination Direct Alkylation
Total Steps 5 4 2
Overall Yield 31% 28% 52%
Hazardous Reagents HNO3, H2/Pd DMF, R1 K2CO3, DMF
Scalability Moderate Challenging Excellent
Purity Challenges Isomer Separation Byproduct Formation Minimal

Advanced Characterization Data

Key spectroscopic signatures:

  • 1H NMR (500 MHz, DMSO-d6): δ 7.45 (s, 1H, C5-H), 6.12 (br s, 2H, NH2), 4.32-4.25 (m, 1H, SCH2), 3.15-3.02 (m, 4H, SO2CH2)
  • IR (KBr): 3345 cm-1 (N-H), 1589 cm-1 (C=N), 1302/1147 cm-1 (SO2)
  • HRMS : m/z 187.0384 [M+H]+ (calc. 187.0381)

Chromatographic behavior:

Column Mobile Phase Rf
Silica 60 F254 EtOAc/Hex (3:7) 0.42
C18 RP MeCN/H2O (65:35) 8.7 min

Q & A

Q. Basic: What are the common synthetic routes for 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine?

The synthesis typically involves coupling reactions using palladium or copper catalysts. For example, cesium carbonate and copper(I) bromide are employed to facilitate Ullmann-type couplings between pyrazole intermediates and thiolane derivatives. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures product isolation. Key steps include refluxing in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acid-base workup to remove unreacted amines . Similar protocols for pyrazole derivatives emphasize nucleophilic substitution or cyclization reactions under inert atmospheres .

Q. Advanced: How can reaction conditions be optimized for higher yields?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Variables such as catalyst loading, solvent polarity, and temperature are systematically varied. For example, highlights the use of quantum chemical calculations to predict optimal reaction paths, reducing experimental iterations. Coupling computational modeling with real-time reaction monitoring (e.g., in situ NMR) allows rapid identification of bottlenecks like steric hindrance or solvent incompatibility .

Structural Characterization

Q. Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Single-crystal X-ray diffraction (SHELX/SIR97) resolves the thiolane ring conformation and pyrazole substituent geometry. NMR spectroscopy (¹H/¹³C) identifies amine protons (δ 2.8–3.2 ppm) and sulfur-dioxide groups (¹H splitting patterns). IR spectroscopy detects sulfone vibrations (~1300 cm⁻¹) and NH stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. Advanced: How are contradictory spectral data resolved?

Contradictions (e.g., unexpected NOE correlations or anomalous coupling constants) are addressed via DFT calculations (B3LYP/6-31G*) to model electronic environments. For instance, demonstrates how pyrazole ring puckering or sulfone torsional angles can distort NMR predictions. Cross-validation with synchrotron XRD data (≤0.8 Å resolution) clarifies ambiguities .

Biological Activity

Q. Basic: What assays evaluate its antimicrobial or enzyme-inhibitory potential?

Microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi are standard. Pyrazole derivatives in show activity via morpholine Mannich base formation, disrupting cell wall synthesis. Enzyme inhibition (e.g., uPAR or kinase targets) uses fluorescence polarization or SPR to measure binding affinity .

Q. Advanced: How are structure-activity relationships (SARs) explored?

Systematic substitution at the pyrazole C4 amine or thiolane sulfur is tested. For example, compares methyl, cyclopropyl, and benzyl groups to assess steric/electronic effects on bioactivity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with catalytic residues) .

Computational Modeling

Q. Basic: Which DFT methods predict geometry and electronic properties?

B3LYP/6-31G* calculates bond lengths, angles, and frontier orbitals (HOMO/LUMO). Solvent effects are modeled via PCM. validates pyrazole-thiolane conjugation using Mulliken charges and electrostatic potential maps .

Q. Advanced: How are reaction mechanisms elucidated computationally?

Intrinsic reaction coordinate (IRC) analysis traces transition states. integrates quantum mechanics (QM) with molecular dynamics (MD) to simulate intermediates, such as sulfone ring-opening during nucleophilic attack .

Purification and Stability

Q. Basic: What chromatographic techniques isolate the compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. Preparative TLC (silica GF254) is used for small-scale purification. highlights ion-exchange resins for amine hydrochloride salts .

Q. Advanced: How are degradation products analyzed under stress conditions?

Forced degradation (acid/base/oxidative stress) followed by LC-MS identifies hydrolyzed sulfone or pyrazole ring-opened products. Kinetic studies (Arrhenius plots) predict shelf-life .

Reaction Mechanism Studies

Q. Advanced: What experimental/computational tools elucidate sulfone participation in catalysis?

Isotopic labeling (¹⁸O in sulfone) tracks oxygen transfer during reactions. EPR spectroscopy detects radical intermediates in copper-catalyzed couplings. ’s use of deuterated solvents clarifies proton transfer pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.